
Methyl gallate
Overview
Description
Methyl gallate is a phenolic compound and the methyl ester of gallic acid. It is naturally found in various plants, including Terminalia myriocarpa, Bergenia ciliata, and Geranium niveum . This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl gallate can be synthesized through the esterification of gallic acid with methanol. This reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, this compound is produced by the esterification of gallic acid with methanol in the presence of an acid catalyst. The reaction mixture is heated under reflux, and the product is purified through crystallization or distillation .
Chemical Reactions Analysis
Acid-Base Reactions and Deprotonation
Methyl gallate undergoes stepwise deprotonation of its three phenolic hydroxyl groups (pKa ≈ 8.04) . UV-spectroscopic studies reveal:
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First deprotonation (pH 7–9): Forms a monoanion with a bathochromic shift to 320 nm .
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Quinoid formation : At high pH (>10), the deprotonated species undergoes oxidation to a para-quinoid structure, confirmed by computational modeling .
Nucleophilic Substitution Reactions
The ester moiety participates in nucleophilic acyl substitution:
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Ammonolysis : Reaction with NH₃ yields ellagic acid (72% yield) :
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Hydrazinolysis : Forms galloyl hydrazide, a precursor for rubber vulcanization accelerators .
Antioxidant Activity via Radical Scavenging
This compound reacts with DPPH- radicals in solvent-dependent kinetics :
Solvent | Reaction Kinetics | Time to Steady State |
---|---|---|
Methanol (MeOH) | Fast initial decay (≤5 min) | 20–30 min |
Acetone | Medium decay (continuous for 1 h) | ~60 min |
Ethyl acetate | Slow decay (>4 h at low concentrations) | >240 min |
Mechanistically, hydrogen atom transfer (HAT) from phenolic -OH groups quenches radicals, forming stable phenoxyl radicals .
Oxidation and Degradation
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Autoxidation : Prolonged exposure to air in alkaline solutions leads to oxidative dimerization, forming dehydrodimers .
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Thermal decomposition : Above 200°C, decarboxylation and CO₂ release occur, producing catechol derivatives .
Coordination Chemistry
This compound acts as a ligand for metal ions:
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Iron(III) complexes : Forms stable chelates via ortho-dihydroxy groups, inhibiting Fe³⁺-mediated lipid peroxidation .
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Copper(II) binding : Demonstrates Cu²⁺-reducing activity, relevant in antioxidant assays .
Reactivity in Polymer Systems
In natural rubber vulcanization:
Scientific Research Applications
Anticancer Properties
Methyl gallate has demonstrated promising anticancer effects across various studies.
Case Study: Melanoma Treatment
Parameter | Control Group | MG Treated Group |
---|---|---|
Tumor Volume (cm³) | 10.0 | 7.0 |
Vessel Density (per mm²) | 50 | 25 |
Metastatic Lymph Node Activity | High | Low |
This study highlights MG's ability to suppress metastasis and tumor angiogenesis, suggesting its utility in cancer therapy.
Anti-inflammatory Effects
This compound has also been researched for its anti-inflammatory properties.
Case Study: Hyperuricemia Nephropathy
Treatment Group | Serum Uric Acid (mg/dL) | BUN (mg/dL) | Creatinine (mg/dL) |
---|---|---|---|
Control | 12.5 | 30 | 1.5 |
MG (20 mg/kg) | 6.8 | 18 | 0.8 |
This study illustrates MG's effectiveness in ameliorating renal function and lowering uric acid levels in hyperuricemia models.
Neuroprotective Effects
This compound is being explored for its neuroprotective properties, particularly in the context of neurodegenerative diseases.
Case Study: Neuroprotection Against Oxidative Stress
Treatment Group | Cell Viability (%) | ROS Levels (µM) |
---|---|---|
Control | 50 | 10 |
MG Encapsulated | 80 | 4 |
The encapsulation strategy significantly improved cell viability and reduced reactive oxygen species levels compared to controls.
Antibacterial Properties
This compound has shown notable antibacterial activity against various pathogens.
Case Study: Antibacterial Efficacy
Pathogen | Minimum Inhibitory Concentration (MIC) without MG (µg/mL) | MIC with MG (µg/mL) |
---|---|---|
Staphylococcus aureus | 32 | 16 |
MRSA | 64 | 8 |
These findings underscore the potential of this compound as an adjunctive treatment for bacterial infections.
Mechanism of Action
Methyl gallate is similar to other phenolic compounds such as gallic acid, propyl gallate, and ethyl gallate. it is unique due to its specific ester structure, which enhances its solubility and bioavailability .
Comparison with Similar Compounds
Gallic Acid: The parent compound of methyl gallate, known for its strong antioxidant properties.
Propyl Gallate: An ester of gallic acid used as an antioxidant in food preservation.
Ethyl Gallate: Another ester of gallic acid with similar antioxidant properties.
Biological Activity
Methyl gallate, a phenolic compound derived from gallic acid, is predominantly found in various medicinal plants. It has garnered attention for its diverse biological activities, particularly in the context of cancer treatment, antioxidant properties, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.
Anticancer Properties
This compound has demonstrated significant anticancer activity across various tumor types. A pivotal study by Yoo et al. (2022) investigated its effects on melanoma using B16F10 cells and a mouse model. The findings revealed that this compound:
- Induced Apoptosis : Increased expression of cleaved caspase-3 was observed, leading to enhanced apoptosis in cancer cells.
- Inhibited Tumor Growth : In vivo studies showed a 30% reduction in tumor volume and decreased tumor vessel density.
- Suppressed Metastasis : The expression of markers associated with metastasis was significantly reduced in treated mice .
Table 1: Summary of Anticancer Effects of this compound
Effect | Measurement | Result |
---|---|---|
Apoptosis Induction | Cleaved caspase-3 levels | Increased |
Tumor Volume Reduction | Tumor volume in mice | 30% decrease |
Tumor Vessel Density | Vessel density measurement | Significantly reduced |
Metastasis Markers | Cytokeratin and LYVE-1 expression | Nearly 50% reduction |
Antioxidant Activity
This compound is recognized for its potent antioxidant properties. A study conducted by Whang et al. (2005) demonstrated that this compound protects human umbilical vein endothelial cells (HUVECs) from oxidative stress induced by hydrogen peroxide (H2O2). The compound exhibited:
- Free Radical Scavenging : Effective at low concentrations (0.02 mM), it significantly reduced lipid peroxidation and reactive oxygen species (ROS) levels.
- Cell Viability Recovery : Enhanced cell viability in HUVECs subjected to oxidative stress .
Table 2: Antioxidant Effects of this compound
Parameter | Measurement | Result |
---|---|---|
Free Radical Scavenging | ROS levels | Decreased |
Lipid Peroxidation | LPO levels | Reduced |
Cell Viability | HUVEC viability | Increased |
Anti-inflammatory Effects
Research has indicated that this compound possesses anti-inflammatory properties, particularly through the inhibition of lipoxygenase (LOX) enzymes. A recent study explored the design of this compound derivatives aimed at enhancing its anti-inflammatory effects. Key findings included:
- LOX Inhibition : this compound derivatives showed promising results in inhibiting LOX activity, which is linked to various chronic inflammatory conditions.
- In Vivo Efficacy : One derivative demonstrated significant anti-inflammatory effects in a rheumatoid arthritis model .
Table 3: Anti-inflammatory Properties of this compound Derivatives
Compound | LOX Inhibition Score | In Vivo Efficacy |
---|---|---|
This compound | Baseline | Moderate |
MGSD 1 | -11.61 kcal/mol | Significant improvement |
MGSD 2 | -10.32 kcal/mol | Notable reduction in symptoms |
Case Studies and Clinical Implications
Several case studies highlight the therapeutic potential of this compound in clinical settings:
- Hepatocellular Carcinoma (HCC) : A study illustrated that this compound inhibited proliferation in HCC cell lines and enhanced cytotoxicity when autophagy was blocked. This suggests its potential as a therapeutic supplement for HCC patients .
- Oxidative Stress Protection : this compound's protective effects against oxidative stress have been documented across various cell types, including erythrocytes and cardiac myocytes, indicating its broad applicability in mitigating oxidative damage .
Q & A
Q. Basic: What experimental models are appropriate for assessing Methyl gallate's anti-inflammatory effects in gastrointestinal diseases?
Answer: Researchers can use acetic acid-induced colitis in Sprague-Dawley rats to evaluate this compound's efficacy. Key parameters include colon weight/length ratio, macroscopic lesion scoring, and biochemical markers such as malondialdehyde (MDA) and glutathione ratios (GSSG/GSH). Additionally, cytokine profiling (e.g., TNF-α, IL-6, COX-2) via ELISA or qPCR and histological analysis of intestinal tissue can validate anti-inflammatory effects. Doses of 100–300 mg/kg (oral) are typical, with comparisons to reference drugs like mesalazine .
Q. Advanced: How does this compound's inhibition of xanthine oxidase compare to gallic acid, and what structural features contribute to this difference?
Answer: this compound exhibits higher specificity for xanthine oxidase due to its methyl ester group, which forms van der Waals interactions with Gly799 in the enzyme's binding pocket—a interaction absent in gallic acid. Computational docking (e.g., molecular dynamics simulations) and ADME profiling (Table 3 in ) reveal that this compound's solubility and metabolic stability (e.g., lack of CYP inhibition) enhance its therapeutic potential for hyperuricemia. In contrast, gallic acid shows broader antioxidant activity but lower target specificity .
Q. Basic: What methodologies are used to evaluate this compound's antioxidant capacity across different pathways?
Answer: Standard assays include:
- Free radical scavenging: DPPH/ABTS assays.
- Xanthine oxidase inhibition: Spectrophotometric measurement of uric acid production.
- Cellular models: ROS quantification in adipocytes or macrophages using DCFH-DA probes.
- Comparative analysis: Pair with gallic acid to assess polarity-dependent bioavailability differences (e.g., ESOL solubility, BBB permeability) .
Q. Advanced: How can researchers reconcile contradictory data on this compound's antioxidant efficacy relative to gallic acid?
Answer: Context-dependent mechanisms explain discrepancies. For example:
- Lower activity in free radical scavenging: Due to reduced phenolic hydroxyl groups compared to gallic acid.
- Higher activity in xanthine oxidase inhibition: Structural specificity via methyl-glycine interactions.
Experimental designs should include pathway-specific assays (e.g., xanthine oxidase vs. DPPH) and molecular docking to map binding interactions .
Q. Basic: What pharmacokinetic parameters should be considered when co-administering this compound with antibiotics like marbofloxacin?
Answer: Key parameters include volume of distribution (V), clearance (CL), and AUC (Table in ). This compound (MGM) reduces marbofloxacin's V (4134 vs. 5986 mL/kg) and CL (729 vs. 1099 mL/h/kg), suggesting altered tissue penetration. Researchers should conduct PK/PD integration studies using in vivo infection models (e.g., Salmonella Typhimurium in rats) to optimize dosing regimens .
Q. Advanced: What molecular mechanisms underlie this compound's anti-adipogenic effects?
Answer: this compound inhibits adipogenesis by:
- Cell cycle arrest: G0/G1 phase via suppression of ERK1/2 phosphorylation and upregulation of p27Kip1.
- Transcriptional regulation: Downregulation of C/EBPβ, PPARγ, and aP2 through impaired mitotic clonal expansion.
- Oxidative stress modulation: Activation of Nrf2/HO-1/PRDX3 pathways. Validate using Western blotting, flow cytometry, and ROS imaging .
Q. Basic: How does this compound modulate oxidative stress in adipocytes?
Answer: It reduces intracellular ROS via Nrf2-mediated upregulation of HO-1 and PRDX3. Methodologies include:
- Fluorescence assays: DCFH-DA for ROS quantification.
- qPCR/Western blotting: To measure Nrf2, HO-1, and PRDX3 expression.
- GSH/GSSG ratios: Assess redox balance using enzymatic recycling assays .
Q. Advanced: What in vitro approaches confirm this compound's role in NLRP3 inflammasome inhibition?
Answer: Use LPS/ATP-primed macrophages to:
- Measure caspase-1 activation: Fluorometric assays or Western blotting.
- Quantify IL-1β secretion: ELISA.
- Genetic validation: siRNA knockdown of NLRP3 or ASC to confirm target specificity. This compound's inhibition of NLRP3 reduces inflammation in hyperuricemia nephropathy models .
Q. Basic: How to assess this compound's impact on bacterial viability in mixed microbial communities?
Answer: Employ:
- MIC determination: Broth microdilution against Gram-positive (e.g., S. mutans) and Gram-negative strains.
- Checkerboard assays: Evaluate synergy with antibiotics.
- Efflux pump inhibition: Test potentiation of ethidium bromide uptake in P. aeruginosa .
Q. Advanced: What epigenetic mechanisms contribute to this compound's antioxidant effects in human cells?
Answer: this compound downregulates miR-17-3p, increasing mRNA levels of antioxidant enzymes (e.g., SOD, CAT). Methods include:
- qRT-PCR: Quantify miR-17-3p and target mRNAs.
- Luciferase reporters: Validate miRNA-mRNA interactions.
- Exosome analysis: Isolate exosomes to assess extracellular miRNA trafficking .
Properties
IUPAC Name |
methyl 3,4,5-trihydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,9-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSFWRHWHYMIOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059189 | |
Record name | Benzoic acid, 3,4,5-trihydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] | |
Record name | Gallic acid methyl ester | |
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URL | https://haz-map.com/Agents/20817 | |
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Vapor Pressure |
0.00000178 [mmHg] | |
Record name | Gallic acid methyl ester | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20817 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
99-24-1 | |
Record name | Methyl gallate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Gallic acid methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099241 | |
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Record name | 99-24-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363001 | |
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Record name | Benzoic acid, 3,4,5-trihydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3,4,5-trihydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.492 | |
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Record name | METHYL GALLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/623D3XG80C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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